3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine;hydrochloride
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Overview
Description
3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12F3N·HCl. It is known for its unique structural features, including the presence of trifluoromethyl groups and a tertiary amine. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hydrochloride typically involves the reaction of 3,3,3-trifluoro-2,2-dimethylpropylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial methods may also incorporate advanced purification techniques to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving 3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hydrochloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted amine derivatives .
Scientific Research Applications
3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups and the amine moiety play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- N,N,2-trimethylpropan-1-amine
Uniqueness
3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hydrochloride is unique due to its specific combination of trifluoromethyl groups and a tertiary amine. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential biological activity .
Properties
IUPAC Name |
3,3,3-trifluoro-N,2,2-trimethylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,4-10-3)6(7,8)9;/h10H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUBYEUFCLLHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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